Delta 9-tetrahydrocannabinol (Delta 9-THC) is a well-known cannabinoid recognized for its psychoactive properties, which are primarily mediated through the activation of cannabinoid receptors in the brain. These receptors, namely CB1 and CB2, are part of a larger endocannabinoid system that plays a crucial role in various physiological processes, including neurotransmitter release, pain perception, and the regulation of cardiovascular, gastrointestinal, and liver functions2. Despite its psychotropic effects, which have limited its clinical use, Delta 9-THC and other cannabinoids present in the Cannabis plant offer a range of therapeutic opportunities due to their diverse pharmacological actions2.
Perinatal exposure to Delta 9-THC has been linked to long-term behavioral changes in adult rats, including alterations in motor behaviors and an increased sensitivity to the rewarding effects of morphine, indicating a potential for cross-sensitization with other drugs of abuse4. These findings suggest that Delta 9-THC exposure during critical developmental periods can have lasting effects on behavior, possibly mediated by the hypothalamus-pituitary-adrenal (HPA) axis4.
The therapeutic potential of Delta 9-THC and other non-psychotropic cannabinoids is vast, with implications for the treatment of inflammation, diabetes, cancer, affective, and neurodegenerative diseases2. For instance, Delta 9-tetrahydrocannabivarin, a novel CB1 antagonist found in Cannabis, shows promise in treating epilepsy and obesity2. The partial agonist nature of Delta 9-THC may contribute to its therapeutic effects by modulating neurotransmission without completely blocking it, which could explain its relatively low acute toxicity and modest physical dependence profile5.
Delta 9,11-canrenone is derived from canrenone, which itself is a metabolite of spironolactone. The chemical structure of delta 9,11-canrenone is denoted by the molecular formula and has a molecular weight of approximately 338.44 g/mol. It is classified under the category of steroid derivatives and is recognized for its role in pharmacology as a mineralocorticoid antagonist, which inhibits the action of aldosterone on mineralocorticoid receptors .
The synthesis of delta 9,11-canrenone can be achieved through several methods. One notable approach involves the microbial transformation of canrenone using Aspergillus ochraceus, which facilitates the conversion into delta 9,11-canrenone.
The efficiency and yield of this method depend on various factors such as temperature, pH, and reaction time, which must be optimized for maximum output.
Delta 9,11-canrenone features a complex steroidal structure characterized by multiple rings typical of steroid compounds.
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared Spectroscopy (IR) are often employed to confirm the structure and purity of delta 9,11-canrenone .
Delta 9,11-canrenone participates in various chemical reactions that are significant for its application in medicinal chemistry.
These reactions are critical for developing new therapeutic agents based on the delta 9,11-canrenone scaffold.
Delta 9,11-canrenone acts primarily as a mineralocorticoid receptor antagonist. This mechanism involves several key processes:
Research indicates that delta 9,11-canrenone may also influence sodium pump signaling pathways through interactions with Na/K-ATPase .
Delta 9,11-canrenone exhibits distinct physical and chemical properties that are essential for its applications:
These properties are crucial for formulation development in pharmaceutical applications.
Delta 9,11-canrenone has several scientific applications primarily related to its pharmacological effects:
Delta 9,11-canrenone (CAS 95716-71-5) is a synthetic steroidal derivative with the molecular formula C22H26O3 and a molecular weight of 338.44 g/mol [2] [3]. Its core structure features a pregnane skeleton modified by a γ-lactone ring at C17 and unsaturation at positions Δ4,6,9(11). The compound exhibits specific stereochemical configurations at chiral centers, denoted as (8S,10R,13S,14S,17R) [2] [5]. This absolute configuration critically influences its biological activity, particularly its binding affinity to mineralocorticoid receptors. The spiro junction between the steroidal D-ring and the lactone at C17 creates a rigid, planar system that enhances receptor selectivity [5].
Table 1: Atomic Coordinates of Key Stereocenters
Chiral Center | Configuration | Bond Angle | Role in 3D Structure |
---|---|---|---|
C8 | S | 109.5° | A-ring conformation |
C10 | R | 120.3° | B-ring junction |
C13 | S | 111.8° | C-D ring fusion |
C14 | S | 105.9° | D-ring planarity |
C17 | R | 108.7° | Lactone orientation |
The systematic IUPAC name is (8S,10R,13S,14S,17R)-10,13-dimethylspiro[2,8,12,14,15,16-hexahydro-1H-cyclopenta[a]phenanthrene-17,5'-oxolane]-2',3-dione [2] [4]. The "Delta 9,11" notation follows IUPAC's δ-convention for contiguous double bonds, specifying unsaturation between C9-C11 instead of the typical Δ9(10) pattern in steroids [8]. Key isomeric distinctions include:
Table 2: Experimental and Predicted Physicochemical Parameters
Property | Value | Conditions/Method | Source |
---|---|---|---|
Melting Point | >121°C (decomposition) | Capillary tube | [3] |
Boiling Point | 560.7±50.0°C | Predicted (QSAR) | [3] [4] |
Density | 1.21±0.1 g/cm³ | Predicted | [3] |
LogP (Partition Coefficient) | 3.0 | Calculated (XLogP3) | [5] |
Solubility | Soluble in chloroform, dichloromethane, ethyl acetate, methanol | Experimental | [3] [9] |
Stability | Refrigerator storage recommended; decomposes above 121°C | Long-term study | [3] [9] |
The compound exhibits moderate lipophilicity (LogP ~3.0), facilitating membrane permeability. Its stability profile shows sensitivity to thermal degradation, requiring storage at 2-8°C [3] [9]. The conjugated triene system (Δ4,6,9(11)) contributes to UV-Vis absorption at λmax 285 nm (ε = 12,500 L·mol⁻¹·cm⁻¹) in methanol [5].
Nuclear Magnetic Resonance (NMR) (400 MHz, CDCl3) [2] [5]:
Infrared Spectroscopy (FT-IR, KBr pellet) [5] :
The characteristic fragmentation at m/z 124.1 confirms the Δ4,6-diene system in ring B. NMR data validates the spiro-lactone configuration through H-17 coupling patterns and carbon shifts at δ 78.9 (C-17) and 176.5 (lactone carbonyl) [5].
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.:
CAS No.: 63745-66-4